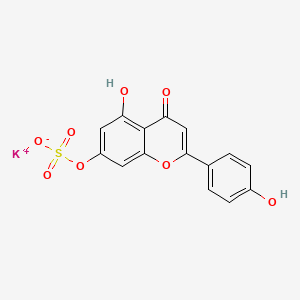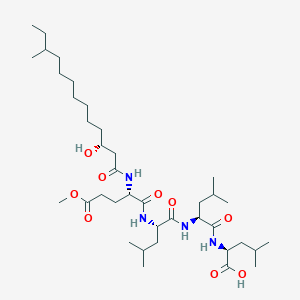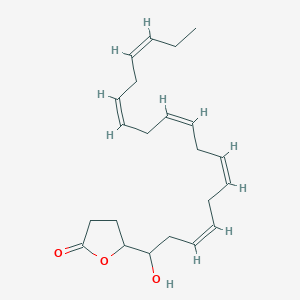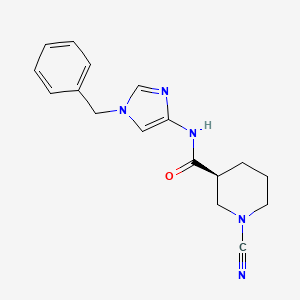
(R)-MrgprX2 antagonist-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-MrgprX2 antagonist-3 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its ability to selectively inhibit the MrgprX2 receptor, which is implicated in various physiological and pathological processes, including pain, inflammation, and allergic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-MrgprX2 antagonist-3 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent functionalization. The synthetic route often starts with the preparation of a chiral precursor, which is then subjected to various chemical transformations such as alkylation, acylation, and cyclization to yield the final product. The reaction conditions are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-MrgprX2 antagonist-3 is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-MrgprX2 antagonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of ®-MrgprX2 antagonist-3 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
®-MrgprX2 antagonist-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MrgprX2 receptor and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of the MrgprX2 receptor in cellular and molecular biology.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, inflammation, and allergic reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the MrgprX2 receptor.
Mecanismo De Acción
The mechanism of action of ®-MrgprX2 antagonist-3 involves its selective binding to the MrgprX2 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, which in turn modulates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of G-protein coupled receptor signaling, leading to reduced cellular responses associated with pain, inflammation, and allergic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ®-MrgprX2 antagonist-3 include:
A1/A3 AR antagonist 3: A dual antagonist for A1 and A3 adenosine receptors, used in research for chronic heart diseases.
H3 receptor antagonists: Such as clobenpropit and ciproxifan, used in the treatment of neurodegenerative conditions.
Uniqueness
®-MrgprX2 antagonist-3 is unique due to its high selectivity and potency for the MrgprX2 receptor. This specificity makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes and for developing targeted therapeutic agents.
Propiedades
Fórmula molecular |
C16H20FN3O2S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-ethyl-3-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-[(2R)-2-hydroxypropyl]urea |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-20(10-11(2)21)16(22)19-15-18-9-14(23-15)8-12-5-4-6-13(17)7-12/h4-7,9,11,21H,3,8,10H2,1-2H3,(H,18,19,22)/t11-/m1/s1 |
Clave InChI |
SQINLEDSAKOIRP-LLVKDONJSA-N |
SMILES isomérico |
CCN(C[C@@H](C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
SMILES canónico |
CCN(CC(C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)






![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
